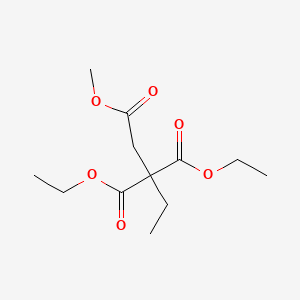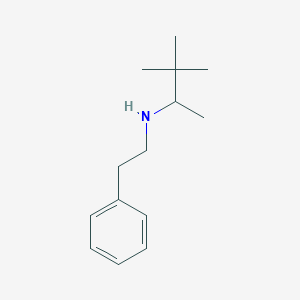![molecular formula C13H16N2O2 B1531735 1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one CAS No. 1556700-15-2](/img/structure/B1531735.png)
1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one
Übersicht
Beschreibung
The compound “1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. One common method involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to its three-dimensional structure due to the non-planarity of the ring . The spatial orientation of substituents can lead to different biological profiles of drug candidates .Wissenschaftliche Forschungsanwendungen
Enantioselective Catalysis
Studies have shown the use of amino alcohols derived from pyrrolidine in enantioselective catalysis. For instance, a series of o-xylylene-type 1,4-amino alcohols synthesized from (R)-1-phenylethylamine were used as chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde, leading to high enantioselectivity outcomes (Asami et al., 2015). This indicates the potential of similar compounds in asymmetric synthesis, enhancing the production of chiral molecules with high selectivity.
Synthesis of Substituted Pyrrolines
The transformation of N-vinylpyrrolidin-2-One into substituted 1-pyrrolines through a 3-aminopropyl carbanion equivalent highlights innovative methods in synthesizing heterocyclic compounds. Such methodologies could be applied in the development of pharmaceuticals and materials science (Sorgi et al., 2003).
Ligand Development for Asymmetric Reactions
Pyrrolidine-based amino alcohols have been utilized as novel ligands in the enantioselective alkylation of benzaldehyde, showcasing the role of such compounds in facilitating asymmetric synthesis processes. The nature of the ligand significantly affects the reaction's outcome, illustrating the importance of ligand design in catalysis (Gonsalves et al., 2003).
Formation of Amino-Carbonyl Complexes
The interaction of amino-alcohols with palladium(II) complexes to form stable carbamoyl complexes serves as a key step in synthesizing cyclic carbamates, which are valuable in various chemical industries. This research highlights the complex interplay between organometallic catalysts and organic substrates in creating functionalized molecules (Giannoccaro et al., 2008).
Eigenschaften
IUPAC Name |
1-[4-(3-aminopyrrolidine-1-carbonyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)10-2-4-11(5-3-10)13(17)15-7-6-12(14)8-15/h2-5,12H,6-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIOGNWPDIATQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



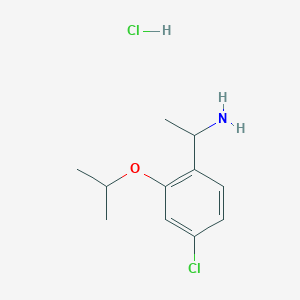
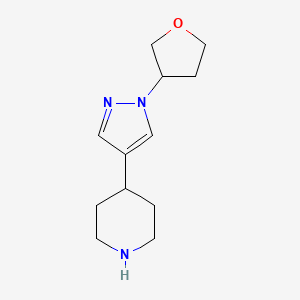
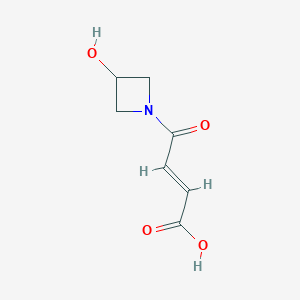

![1-({[(2,4-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531659.png)
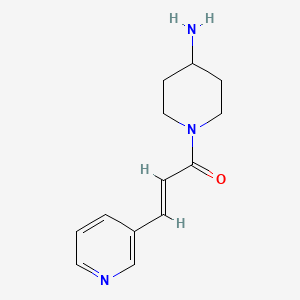

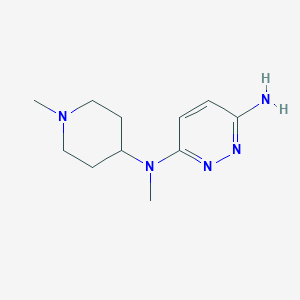
![trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1531665.png)
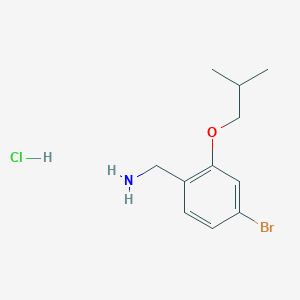

![8-Oxo-7-propyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1531669.png)
